molecular formula C8H11NO3 B8118896 3-(2-Methoxyethoxy)pyridin-2-ol

3-(2-Methoxyethoxy)pyridin-2-ol

Cat. No.: B8118896
M. Wt: 169.18 g/mol
InChI Key: OVWKCOHREOZLIZ-UHFFFAOYSA-N
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Description

3-(2-Methoxyethoxy)pyridin-2-ol: is an organic compound belonging to the pyridine family It features a pyridine ring substituted with a 2-methoxyethoxy group at the third position and a hydroxyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxyethoxy)pyridin-2-ol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of pyridin-2-ol with 2-methoxyethanol under basic conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl group, facilitating the nucleophilic attack on the 2-methoxyethanol.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. This method allows for better control over reaction conditions, leading to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Methoxyethoxy)pyridin-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxyethoxy group.

Major Products Formed:

    Oxidation: Formation of pyridin-2-one derivatives.

    Reduction: Formation of 3-(2-hydroxyethoxy)pyridin-2-ol.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

3-(2-Methoxyethoxy)pyridin-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethoxy)pyridin-2-ol involves its interaction with specific molecular targets and pathways The hydroxyl group and the methoxyethoxy moiety play crucial roles in its reactivity and binding affinity The compound may interact with enzymes or receptors, leading to modulation of biological processes

Comparison with Similar Compounds

    Pyridin-2-ol: Lacks the methoxyethoxy group, resulting in different chemical properties and reactivity.

    3-(2-Hydroxyethoxy)pyridin-2-ol: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.

    2-Methoxypyridine:

Uniqueness: 3-(2-Methoxyethoxy)pyridin-2-ol is unique due to the presence of both the methoxyethoxy and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(2-methoxyethoxy)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-11-5-6-12-7-3-2-4-9-8(7)10/h2-4H,5-6H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWKCOHREOZLIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CNC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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